1,3-Dithiane-2-ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dithian-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS2/c7-3-2-6-8-4-1-5-9-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBACVTHKZMQAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509622 | |
| Record name | 2-(1,3-Dithian-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14947-48-9 | |
| Record name | 2-(1,3-Dithian-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 1,3 Dithiane 2 Ethanol and Its Derivatives
Established Synthetic Routes and Mechanistic Elucidation
Established methods for preparing 1,3-dithiane-2-ethanol and its derivatives are centered around predictable and well-understood reaction mechanisms, including nucleophilic ring-opening and thioacetalization reactions.
Preparation via Reaction of 1,3-Propanedithiol (B87085) with Ethylene (B1197577) Oxide: Nucleophilic Ring-Opening Mechanism
A primary and reliable method for the synthesis of this compound involves the reaction of 1,3-propanedithiol with ethylene oxide. This reaction proceeds through a nucleophilic ring-opening mechanism. The thiol groups of 1,3-propanedithiol act as nucleophiles, attacking the electrophilic carbon atoms of the ethylene oxide ring. This process is typically carried out under basic conditions, with a base such as sodium hydroxide (B78521) facilitating the deprotonation of the thiol groups, thereby increasing their nucleophilicity and promoting the ring closure to form the six-membered 1,3-dithiane (B146892) ring with the attached ethanol (B145695) moiety. The reaction is generally conducted at controlled temperatures, often from room temperature to moderate heating, to prevent side reactions.
Table 1: Reaction of 1,3-Propanedithiol with Ethylene Oxide
| Reactants | Catalyst/Base | Solvent | Conditions | Product |
|---|
This table summarizes the typical conditions for the synthesis of this compound from 1,3-propanedithiol and ethylene oxide.
Thioacetalization of Carbonyl Precursors: Acid-Catalyzed and Lewis Acid-Mediated Approaches
An alternative and widely used strategy for the formation of the 1,3-dithiane ring system is the thioacetalization of carbonyl compounds. organic-chemistry.org This method involves the reaction of a suitable carbonyl precursor with 1,3-propanedithiol in the presence of an acid catalyst. thieme-connect.de Both Brønsted and Lewis acids can be employed to catalyze this reaction. organic-chemistry.org
A variety of catalysts have been shown to be effective for this transformation, including:
Yttrium triflate, which allows for the chemoselective protection of aldehydes. organic-chemistry.org
Tungstophosphoric acid (H₃PW₁₂O₄₀), which is highly effective and selective for the thioacetalization of aldehydes and ketones, often in the absence of a solvent. organic-chemistry.org
Iodine, which catalyzes the reaction under mild conditions. organic-chemistry.org
Praseodymium triflate, an efficient and recyclable catalyst for the chemoselective protection of aldehydes. organic-chemistry.org
Lewis acid-surfactant-combined catalysts, such as copper bis(dodecyl sulfate) [Cu(DS)₂], have also been utilized as efficient and reusable catalysts for thioacetalization in water at room temperature, offering high chemoselectivity and operational simplicity. organic-chemistry.org The choice of catalyst can influence the reaction conditions and the selectivity for different carbonyl compounds. For instance, the slower reaction rate of aromatic ketones compared to aldehydes and aliphatic ketones allows for chemoselective protection. organic-chemistry.org
Multistep Syntheses for Functionalized this compound Derivatives
The synthesis of more complex and functionalized derivatives of this compound often requires multistep reaction sequences. These syntheses leverage the stability of the 1,3-dithiane ring as a protecting group for a carbonyl functionality while other parts of the molecule are modified. For example, a β-hydroxy dithiane, 3-(1,3-dithian-2-yl)-1,1-diethoxypropan-2-ol, was synthesized from the versatile synthon 3,3,4,4-tetraethoxybut-1-yne (B1448148) (TEB). uib.no This synthesis involved the deprotection of a ketal moiety in TEB to form an intermediate ketone, which was then reacted to form the β-hydroxy dithiane. uib.no
Another approach involves the functionalization of a pre-formed dithiane ring. For instance, 2-lithio-1,3-dithiane, generated by treating 1,3-dithiane with a strong base like n-butyllithium, can act as a nucleophile and react with various electrophiles to introduce functionality at the 2-position. acs.orgquimicaorganica.org This strategy has been employed in the synthesis of complex natural products. rsc.org For example, the synthesis of (+)-monocerin involved the reaction of a lithiated dithiane with an epoxide, followed by further transformations. rsc.org
Advanced Optimization of Reaction Conditions and Catalyst Systems
The optimization of reaction conditions and the development of advanced catalyst systems are crucial for improving the efficiency, selectivity, and sustainability of this compound synthesis. Research has focused on exploring various solvents, temperatures, and catalysts to achieve higher yields and cleaner reactions. researchgate.net
For thioacetalization reactions, a wide range of acid catalysts have been investigated to find milder and more efficient conditions. thieme-connect.de The use of solid-supported catalysts and recyclable catalysts, such as praseodymium triflate and copper bis(dodecyl sulfate), represents a significant advancement, simplifying product purification and reducing waste. organic-chemistry.org Solvent-free conditions have also been explored, for example, using tungstophosphoric acid or 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, which can lead to excellent yields and easier workup procedures. organic-chemistry.orgorganic-chemistry.org
In palladium-catalyzed cross-coupling reactions involving 2-aryl-1,3-dithianes, optimization of the ligand, base, and solvent is critical for achieving good yields. brynmawr.edu Studies have shown that bisphosphine ligands are effective, and the choice of base and solvent can significantly impact the reaction outcome. brynmawr.edu
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considerations such as atom economy, the use of less hazardous reagents and solvents, and energy efficiency. acs.org
One approach is the use of odorless and non-thiolic equivalents of 1,3-propanedithiol, such as 3-(1,3-dithian-2-ylidene)pentane-2,4-dione. organic-chemistry.orgacs.org This reagent, used in conjunction with a surfactant catalyst like p-dodecylbenzenesulfonic acid, allows for chemoselective thioacetalization to be performed in water, a green solvent. acs.org This method avoids the use of volatile and malodorous thiols and often proceeds with high efficiency. organic-chemistry.orgacs.org
Solvent Selection and Replacement Strategies
Solvent selection is a key aspect of green chemistry, as solvents often constitute a large portion of the waste generated in a chemical process. whiterose.ac.uk The ideal green solvent is non-toxic, renewable, and has a low environmental impact. Water is often considered a preferred green solvent. rsc.org The development of thioacetalization reactions that can be performed in water represents a significant step towards a more sustainable synthesis of dithiane derivatives. organic-chemistry.orgacs.org
When organic solvents are necessary, solvent selection guides can help chemists choose less hazardous options. whiterose.ac.ukrsc.org For example, solvents like ethanol and ethyl acetate (B1210297) are generally preferred over more hazardous solvents like chloroform, benzene, and dimethylformamide (DMF). rsc.org The use of solvent-free reaction conditions, where the reactants themselves act as the solvent, is another effective strategy for minimizing solvent waste. organic-chemistry.orgresearchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,3-Propanedithiol |
| Ethylene oxide |
| Sodium hydroxide |
| Yttrium triflate |
| Tungstophosphoric acid |
| Iodine |
| Praseodymium triflate |
| Copper bis(dodecyl sulfate) |
| 3-(1,3-Dithian-2-yl)-1,1-diethoxypropan-2-ol |
| 3,3,4,4-Tetraethoxybut-1-yne |
| 2-Lithio-1,3-dithiane |
| n-Butyllithium |
| (+)-Monocerin |
| Palladium |
| 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione |
| p-Dodecylbenzenesulfonic acid |
| Ethanol |
| Ethyl acetate |
| Chloroform |
| Benzene |
Development of Recyclable and Environmentally Benign Catalysts
The drive towards sustainable chemical synthesis has spurred significant research into the development of recyclable and environmentally benign catalysts for the formation of 1,3-dithianes and related dithioacetals. tandfonline.comresearchgate.net These efforts aim to replace traditional corrosive and hazardous acid catalysts, such as H₂SO₄ or dry HCl, with solid acid catalysts, heterogeneous systems, and water-tolerant catalysts that offer advantages like easy separation, reusability, and milder reaction conditions. tandfonline.comnih.gov
A prominent strategy involves supporting acidic catalysts on solid matrices like silica (B1680970) gel. tandfonline.comtandfonline.com This approach not only facilitates catalyst recovery and reuse but also enhances stability and handling. tandfonline.com For instance, perchloric acid adsorbed on silica gel (HClO₄-SiO₂) has been identified as an exceptionally efficient and reusable catalyst for the synthesis of 1,3-dithianes and 1,3-dithiolanes. organic-chemistry.orgresearchgate.net This heterogeneous catalyst operates effectively under solvent-free conditions at room temperature. organic-chemistry.orgresearchgate.net Similarly, polyphosphoric acid supported on silica gel (PPA/SiO₂) serves as an effective acid catalyst that can be easily recovered and reused without a noticeable decrease in its catalytic activity. thieme-connect.com Another notable example is sulfamic acid on silica gel (SA/SiO₂), which has demonstrated remarkable reusability, maintaining its catalytic activity for at least 15 cycles. tandfonline.com
Other solid acid catalysts have also proven effective. Tungstate sulfuric acid (TSA) is presented as a novel, environmentally friendly, and recyclable catalyst for the thioacetalization of carbonyl compounds. researchgate.nettandfonline.com This method boasts excellent yields, short reaction times, and simple work-up procedures under solvent-free conditions. researchgate.nettandfonline.com Heteropoly acids, such as tungstophosphoric acid (H₃PW₁₂O₄₀), are also highly effective and selective solid catalysts for these transformations, often proceeding in excellent yields without the need for a solvent. organic-chemistry.orgorganic-chemistry.org
The use of metal-based catalysts that are both efficient and recyclable represents another key area of development. Copper bis(dodecyl sulfate) [Cu(DS)₂], a Lewis acid-surfactant-combined catalyst, efficiently promotes thioacetalization in water, eliminating the need for organic solvents. organic-chemistry.orgorganic-chemistry.org This system is highly chemoselective and the catalyst can be recycled and reused for up to five cycles while maintaining its activity. organic-chemistry.org Other metal triflates, including those of yttrium (Y), bismuth (Bi), and praseodymium (Pr), have been used in catalytic amounts for the chemoselective protection of aldehydes. organic-chemistry.orgtandfonline.comacs.org
Innovative approaches also include the use of nano-catalysts and alternative energy sources. Nano-silica supported boron trifluoride (BF₃.SiO₂) is an eco-friendly and reusable catalyst that facilitates the chemoselective thioacetalization of aldehydes and ketones at room temperature under solvent-free grinding conditions, achieving good to excellent yields in minutes. oiccpress.com The application of microwave irradiation in conjunction with a bentonitic clay promoter allows for the solvent-free synthesis of 1,3-dithianes in very short reaction times. researchgate.netjmcs.org.mxscielo.org.mx
The following tables summarize the performance of various recyclable and environmentally benign catalysts in the synthesis of 1,3-dithianes and related compounds.
Table 1: Performance of Silica-Supported and Solid Acid Catalysts
| Catalyst | Substrate Example | Reaction Conditions | Yield (%) | Reusability | Source |
|---|---|---|---|---|---|
| Perchloric acid on silica gel (HClO₄-SiO₂) | Various aldehydes & ketones | Solvent-free, Room Temp. | High | Reusable | organic-chemistry.orgresearchgate.net |
| Sulfamic acid on silica gel (SA/SiO₂) | Ketones | Hexane, 40 °C | High | At least 15 times | tandfonline.com |
| Polyphosphoric acid on silica gel (PPA/SiO₂) | Carbonyl compounds | - | High | Reusable | thieme-connect.com |
| Tungstate sulfuric acid (TSA) | Benzaldehyde | Grinding, Room Temp. | 98 | Recyclable (5 cycles with ~90% yield) | researchgate.nettandfonline.com |
| Tungstophosphoric acid (H₃PW₁₂O₄₀) | Aldehydes & ketones | Solvent-free | Excellent | Robust | organic-chemistry.orgorganic-chemistry.org |
| Nano-BF₃.SiO₂ | Aldehydes & ketones | Solvent-free, Grinding, Room Temp. | Good to Excellent | Reusable | oiccpress.com |
Table 2: Performance of Metal-Based and Other Green Catalysts
| Catalyst | Substrate Example | Reaction Conditions | Yield (%) | Reusability | Source |
|---|---|---|---|---|---|
| Copper bis(dodecyl sulfate) [Cu(DS)₂] | Carbonyl compounds | Water, Room Temp. | up to 97 | Up to 5 cycles | organic-chemistry.orgorganic-chemistry.org |
| Yttrium triflate [Y(OTf)₃] | Aldehydes | - | High | - | organic-chemistry.org |
| Bismuth(III) triflate [Bi(OTf)₃] | Aldehydes & ketones | 0.1 mol% catalyst | Good | - | tandfonline.comacs.org |
These developments highlight a clear trend towards greener synthetic routes for 1,3-dithiane derivatives, emphasizing catalyst recyclability, use of non-toxic materials, and operation under mild, solvent-free, or aqueous conditions. researchgate.nettandfonline.com
Advanced Spectroscopic and Crystallographic Characterization of 1,3 Dithiane 2 Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification and conformational analysis of 1,3-dithiane-2-ethanol. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the three-dimensional arrangement of the molecule in solution.
Detailed analysis of the ¹H NMR spectrum allows for the assignment of each proton in the molecule. The spectrum typically shows distinct signals for the protons on the dithiane ring, the methylene (B1212753) protons of the ethanol (B145695) side chain, and the hydroxyl proton. The chemical shifts and coupling constants (J-values) are indicative of the electronic environment and spatial relationship of neighboring protons.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The number of unique signals confirms the number of chemically non-equivalent carbon atoms, and their chemical shifts are characteristic of their hybridization and bonding environment.
Conformational analysis of 2-substituted 1,3-dithianes has been extensively studied, revealing a strong preference for a chair conformation, analogous to cyclohexane. cdnsciencepub.com The orientation of the substituent at the C2 position is governed by stereoelectronic factors, most notably the anomeric effect, which often favors an axial position for electronegative substituents. cdnsciencepub.com In the case of this compound, the analysis of coupling constants and the observation of through-space effects like the Nuclear Overhauser Effect (NOE) can determine the preferred orientation (axial or equatorial) of the ethanol group. For instance, the deshielding of axial protons at C4 and C6 is a well-documented phenomenon when an axial substituent is present at C2. cdnsciencepub.com Studies on similar hydroxylated 1,3-dithiane (B146892) derivatives have shown that first-order splitting of the dithiane ring's methylene hydrogens can indicate an axial position for the hydroxyl-containing group. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR Data | ¹³C NMR Data | |||
|---|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |
| -CH(S)₂- (H2) | ~4.5 - 4.7 | t | -CH(S)₂- (C2) | ~45 - 55 |
| -CH₂-CH₂OH | ~3.7 - 3.9 | t | -CH₂-CH₂OH | ~60 - 65 |
| -CH₂-CH₂OH | ~1.8 - 2.0 | dt | -CH₂-CH₂OH | ~35 - 40 |
| -S-CH₂- (axial, H4/H6) | ~3.0 - 3.2 | m | -S-CH₂- (C4/C6) | ~30 - 33 |
| -S-CH₂- (equatorial, H4/H6) | ~2.8 - 2.9 | m | -CH₂- (C5) | ~25 - 27 |
| -CH₂- (axial, H5) | ~2.0 - 2.2 | m | ||
| -CH₂- (equatorial, H5) | ~1.8 - 2.0 | m | ||
| -OH | Variable (Broad) | s |
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The data presented are typical values based on related structures and general NMR principles. rsc.orgiastate.edu
Infrared (IR) and Mass Spectrometry (MS) Applications in Compound Characterization
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are essential tools for the characterization of this compound, providing confirmation of its functional groups and molecular weight.
IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds. mvpsvktcollege.ac.in For this compound, the most prominent feature in the IR spectrum is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. mvpsvktcollege.ac.in Other key absorptions include C-H stretching vibrations just below 3000 cm⁻¹, a C-O stretching band around 1000-1200 cm⁻¹, and weaker C-S stretching vibrations, which are typically found in the fingerprint region. mvpsvktcollege.ac.inmdpi.com
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₆H₁₂OS₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (164.3 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, for example, a calculated m/z of 164.0435 for the molecular ion. iastate.edu The fragmentation pattern observed in the mass spectrum gives structural clues. Common fragmentation pathways for this molecule would likely involve the loss of the ethanol side chain, cleavage of the dithiane ring, or loss of small neutral molecules like water or ethene.
Table 2: Key IR Absorption Bands and Mass Spectrometry Fragments for this compound
| Infrared (IR) Spectroscopy Data | Mass Spectrometry (MS) Data | ||
|---|---|---|---|
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Fragment Ion | Expected m/z |
| O-H stretch (alcohol) | 3600 - 3200 (broad) | [C₆H₁₂OS₂]⁺ (M⁺) | 164 |
| C(sp³)-H stretch | 3000 - 2850 | [M - H₂O]⁺ | 146 |
| C-O stretch (alcohol) | 1200 - 1000 | [M - C₂H₄OH]⁺ | 119 |
| C-S stretch | 800 - 600 | [C₂H₅O]⁺ | 45 |
Note: The presented data are characteristic values. IR data is based on general functional group regions mvpsvktcollege.ac.innih.gov and MS fragmentation is predicted based on common fragmentation pathways.
X-ray Crystallography for Precise Structural Determination and Stereoelectronic Effects
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound is not prominently available in the surveyed literature, extensive crystallographic studies on closely related 2-substituted 1,3-dithianes provide a clear and reliable model for its expected solid-state architecture. cdnsciencepub.comgrafiati.commdpi.com
These studies consistently show that the 1,3-dithiane ring adopts a chair conformation. cdnsciencepub.comgrafiati.com This conformation is the most thermodynamically stable arrangement, minimizing both angular and torsional strain. The substituent at the C2 position can occupy either an axial or an equatorial site.
A critical aspect revealed by X-ray crystallography is the influence of stereoelectronic effects, particularly the anomeric effect, on the conformational preference of the C2 substituent. The anomeric effect in this system involves a stabilizing hyperconjugative interaction between the lone pair electrons of the sulfur atoms and the antibonding (σ*) orbital of the exocyclic C2-substituent bond. grafiati.com This interaction is maximized when the substituent is in the axial position, and consequently, many 2-substituted 1,3-dithianes preferentially adopt a conformation with an axial substituent in the solid state. cdnsciencepub.comgrafiati.com This effect also leads to characteristic variations in bond lengths; for example, the C2-S bonds are often shortened, while the axial C-H bonds adjacent to the sulfur atoms may be lengthened.
Table 3: Representative X-ray Crystallographic Data for a 2-Substituted 1,3-Dithiane Derivative (2-(4-methoxyphenylseleno)-1,3-dithiane)
| Parameter | Value |
|---|---|
| Compound | 2-(4-methoxyphenylseleno)-1,3-dithiane cdnsciencepub.com |
| Crystal System | Orthorhombic cdnsciencepub.com |
| Space Group | P2₁2₁2₁ cdnsciencepub.com |
| a (Å) | 5.449(2) cdnsciencepub.com |
| b (Å) | 9.217(2) cdnsciencepub.com |
| c (Å) | 24.860(3) cdnsciencepub.com |
| V (ų) | 1248.5 cdnsciencepub.com |
| Z | 4 cdnsciencepub.com |
| Ring Conformation | Chair cdnsciencepub.com |
| Substituent Position | Axial cdnsciencepub.com |
Note: This data is for a related compound and serves to illustrate the expected crystallographic features of this compound. cdnsciencepub.com
Computational and Theoretical Chemistry of 1,3 Dithiane 2 Ethanol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of organosulfur compounds like 1,3-Dithiane-2-ethanol. DFT calculations allow for the accurate prediction of molecular structures, energies, and reaction pathways, offering insights that are often difficult to obtain through experimental means alone. mdpi.comresearchgate.net
The 1,3-dithiane (B146892) ring, which forms the core of this compound, is not planar and exhibits significant conformational flexibility. The most stable arrangement is the chair conformation. Computational studies, using methods like Hartree-Fock and DFT, have explored the potential energy surface of the 1,3-dithiane system. These studies confirm that the chair conformer is the global minimum, with alternative forms like the twist conformers being significantly higher in energy. For instance, the energy difference between the chair and the 2,5-twist conformer has been calculated to be 4.24 kcal/mol.
DFT calculations are particularly powerful in predicting the outcome of stereoselective reactions. For reactions involving 1,3-dithiane derivatives, DFT can be used to model the transition states leading to different stereoisomers. researchgate.netnih.gov By comparing the calculated free energies of these transition states, the major product can be predicted. For example, in nucleophilic additions to 2-lithio-1,3-dithianes, very high diastereoselectivity is often observed, which can be rationalized by chelation-controlled or non-chelation-controlled models supported by DFT calculations. grafiati.com The origin of high stereoselectivity is often traced to noncovalent interactions such as C-H···O hydrogen bonds or π-π stacking in the favored transition state. researchgate.netnih.gov
Table 1: Theoretical Energy Difference in 1,3-Dithiane Conformers
| Conformer | Computational Method | Basis Set | Calculated Energy Difference (kcal/mol) | Source |
| Chair vs. 2,5-Twist | Hartree-Fock | 6-31G(d) | 4.24 |
DFT is a crucial method for mapping out the entire pathway of a chemical reaction, identifying intermediates and, most importantly, the high-energy transition states that govern the reaction rate. mdpi.comacs.org For reactions involving 1,3-dithiane derivatives, such as the deprotonation at the C2 position to form a 2-lithio-1,3-dithiane intermediate, DFT calculations provide a detailed picture of the mechanism. acs.org This intermediate is a key acyl anion equivalent, and understanding its formation and subsequent reactions is vital. researchgate.netnih.gov
Studies on the autooxidative condensation of 2-aryl-2-lithio-1,3-dithianes have used DFT to support a mechanism initiated by the oxidation of the organolithium compound. acs.orgresearchgate.net These calculations can determine the activation energies for key steps. For example, the transition state for the nucleophilic attack of a lithiated dithiane onto a ketone was calculated to have an energy barrier of 11.2 kcal/mol. acs.org Furthermore, DFT can predict the electronic structure of reactive intermediates. For certain substituted dithiane carbanions, calculations have shown that the singlet and triplet electronic states can be very close in energy, which has significant implications for their reactivity. researchgate.net
The theoretical investigation of reaction mechanisms involves locating the geometry of reactants, products, and all transition states and intermediates on the potential energy surface. mdpi.com The calculated energy barriers can then be used to determine which reaction pathways are kinetically favorable. windows.net
Table 2: Calculated Activation Energies for a Reaction Involving a 1,3-Dithiane Derivative
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Source |
| Formation of Thioester from Lithium Alkoxide | DFT | 2.7 | acs.org |
| Nucleophilic Attack on Ketone | DFT | 11.2 | acs.org |
The behavior of a molecule in solution can be significantly different from its behavior in the gas phase due to interactions with solvent molecules. Computational methods can model these solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by simulating individual solvent molecules around the solute. researchgate.netnih.gov
Molecular Dynamics (MD) simulations are a powerful tool for studying the explicit solvation of molecules like this compound. ugr.es In an MD simulation, the movements of the solute and surrounding solvent molecules are calculated over time, providing a dynamic picture of the solvation shell. aps.org This allows for the analysis of specific interactions, such as hydrogen bonding between the ethanol's hydroxyl group and protic solvent molecules like water or ethanol (B145695). osti.gov These interactions can affect the conformational preferences of the molecule and the rates of its reactions. nih.gov
By combining high-level quantum mechanical calculations (like DFT) for the solute with a molecular mechanics (MM) description of the solvent (a QM/MM approach), it is possible to achieve a balance between accuracy and computational cost. nih.gov Such simulations can predict how the solvent environment influences spectroscopic properties and reaction energy barriers, providing a more realistic model of chemical processes in solution. nih.govosti.gov
Electrochemical Properties and Redox Behavior Investigations
The electrochemical properties of 1,3-dithiane derivatives can be investigated both experimentally, using techniques like cyclic voltammetry (CV), and computationally with DFT. kashanu.ac.ir While direct studies on this compound are scarce, research on analogous compounds provides significant insight.
A study on 2-(2,3-dihydroxy phenyl)-1,3-dithiane demonstrated a strong correlation between experimental and theoretical results. kashanu.ac.ir The experimental redox potential, determined by CV, was found to be 0.753 V versus the Standard Hydrogen Electrode (SHE). kashanu.ac.ir DFT calculations (using the B3LYP functional and 6-311++G** basis set) predicted a redox potential of 0.766 V, showing excellent agreement with the experimental value. kashanu.ac.ir This demonstrates the power of DFT to accurately predict the electrochemical behavior of these molecules. The redox process in these systems typically involves the oxidation of the sulfur atoms or other electroactive functional groups present on the molecule.
Furthermore, computational and experimental studies show that the redox properties can be tuned by chemical modifications. researchgate.net The oxidation potential of the 1,3-dithiane ring itself can be influenced by the substituents attached to it. The sulfur atoms can be oxidized to form 1,3-dithiane oxides and dioxides, which fundamentally alters the electronic and structural properties of the molecule. The accuracy of DFT predictions for redox potentials can depend on the specific functional used, with hybrid functionals like PBE0 often providing reliable results for organic redox reactions. ufp.pt
Table 3: Experimental and Calculated Redox Potential for a 1,3-Dithiane Derivative
| Compound | Method | Redox Potential vs. SHE (V) | Source |
| 2-(2,3-dihydroxyphenyl)-1,3-dithiane | Cyclic Voltammetry (Experimental) | 0.753 | kashanu.ac.ir |
| 2-(2,3-dihydroxyphenyl)-1,3-dithiane | DFT (B3LYP/6-311++G**) (Theoretical) | 0.766 | kashanu.ac.ir |
Reactivity and Mechanistic Understanding of 1,3 Dithiane 2 Ethanol in Complex Transformations
Umpolung Reactivity via 2-Lithio-1,3-Dithiane-2-ethanol Intermediates
The hallmark of 1,3-dithiane (B146892) chemistry is its ability to undergo umpolung, transforming the otherwise electrophilic carbon of a carbonyl precursor into a nucleophilic species. This is achieved through the formation of a 2-lithio-1,3-dithiane intermediate, which then acts as an acyl anion equivalent.
The generation of the acyl anion equivalent from 1,3-dithiane-2-ethanol begins with the protection of the hydroxyl group to prevent its acidic proton from interfering with the subsequent lithiation step. Common protecting groups for alcohols, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl or TBDMS), are typically employed. Once the hydroxyl group is protected, the C-2 proton of the dithiane ring can be abstracted by a strong base, most commonly n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C to 0 °C).
The resulting 2-lithio-1,3-dithiane intermediate is a highly reactive carbanion. Its stability is attributed to the presence of the two adjacent sulfur atoms. The sulfur atoms stabilize the negative charge through a combination of inductive effects and the polarization of their electron clouds. uwindsor.caorganic-chemistry.org This stabilization is crucial for the synthetic utility of the intermediate, allowing it to exist long enough to react with various electrophiles. thieme-connect.deuib.no The pKa of the C-2 proton in 1,3-dithiane is approximately 31, indicating its relatively low acidity and the necessity for a strong base for its removal. thieme-connect.de
Table 1: Common Protecting Groups for the Hydroxyl Functionality in this compound
| Protecting Group | Abbreviation | Common Deprotection Conditions |
| tert-Butyldimethylsilyl | TBDMS | Fluoride sources (e.g., TBAF), acidic conditions |
| Triethylsilyl | TES | Fluoride sources, acidic conditions |
| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |
| Tetrahydropyranyl | THP | Acidic conditions (e.g., PPTS, H₂O) |
The generated 2-lithio-1,3-dithiane-2-ethanol (with a protected hydroxyl group) is a potent nucleophile that readily participates in addition reactions with a wide array of electrophiles. This reactivity is fundamental to its application in constructing more complex carbon skeletons. The choice of electrophile dictates the nature of the resulting product after deprotection of the dithiane moiety to reveal the carbonyl group.
Common classes of electrophiles that undergo nucleophilic addition with the lithiated dithiane intermediate include:
Alkyl halides: Primary and some secondary alkyl halides are excellent electrophiles for forming new carbon-carbon bonds.
Epoxides: The nucleophilic dithiane attacks one of the epoxide carbons, leading to a ring-opening reaction and the formation of a β-hydroxy ketone precursor.
Carbonyl compounds (aldehydes and ketones): Addition to aldehydes and ketones yields α-hydroxy ketone precursors.
Imines: Reaction with imines leads to the formation of α-amino ketone precursors.
Acid derivatives (e.g., esters, acid chlorides): These reactions can provide access to 1,2-dicarbonyl compounds, although they can sometimes be complicated by over-addition.
These nucleophilic additions are typically carried out at low temperatures in ethereal solvents to maintain the stability of the organolithium intermediate and control the reactivity. uwindsor.cantu.edu.tw
Carbon-Carbon Bond Formation Strategies
The ability to form new carbon-carbon bonds using 2-lithio-1,3-dithiane-2-ethanol intermediates is a cornerstone of its synthetic utility. Various strategies have been developed to leverage this reactivity in different contexts, from simple alkylations to more complex cyclization reactions.
Alkylation of the 2-lithio-1,3-dithiane-2-ethanol intermediate (with a protected hydroxyl group) with alkyl halides is a straightforward and widely used method for carbon-carbon bond formation. uwindsor.cauib.no The reaction typically proceeds via an S(_N)2 mechanism, with the dithiane carbanion acting as the nucleophile. Primary alkyl halides are the most effective substrates, while secondary halides can sometimes lead to competing elimination reactions.
Stereoselective alkylation can be achieved by employing chiral auxiliaries or by using substrates with existing stereocenters that can direct the approach of the electrophile. While specific examples for this compound are not extensively documented, the principles of stereoselective alkylation of dithianes are well-established. For instance, the introduction of a chiral directing group on the dithiane ring or the use of chiral ligands can influence the stereochemical outcome of the alkylation.
Table 2: Representative Alkylation Reactions of Protected 2-Lithio-1,3-dithiane-2-ethanol
| Electrophile | Product after Alkylation and Deprotection |
| Methyl iodide | 1-Hydroxybutan-2-one |
| Benzyl bromide | 1-Hydroxy-3-phenylpropan-2-one |
| 1-Bromobutane | 1-Hydroxyheptan-2-one |
While less common than intermolecular reactions, intramolecular reactions of 2-lithio-1,3-dithiane intermediates can be employed in annulation and cyclization strategies to construct cyclic systems. In the case of a protected this compound derivative, if the alkylating agent is part of the same molecule and contains a suitable leaving group, an intramolecular cyclization can occur.
For example, a dithiane derivative with a tethered alkyl halide could undergo intramolecular alkylation to form a cyclic ketone after deprotection. The success of such cyclization reactions is dependent on factors such as ring size to be formed and the flexibility of the tether connecting the nucleophilic dithiane and the electrophilic center. Annulation strategies often involve the reaction of the dithiane intermediate with a bifunctional electrophile, leading to the formation of a new ring system.
The reaction of protected 2-lithio-1,3-dithiane-2-ethanol with epoxides provides a reliable method for the synthesis of γ-hydroxy ketones. The dithiane anion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring and causing it to open. uwindsor.caorganic-chemistry.org The regioselectivity of the ring-opening is typically governed by steric factors, with the nucleophile attacking the less substituted carbon of the epoxide. This reaction is particularly useful as it introduces two new functional groups, a hydroxyl group and a masked carbonyl, in a single step.
Similarly, the addition of the lithiated dithiane to aldehydes and ketones yields adducts that, upon deprotection, give α-hydroxy ketones. organic-chemistry.orgorganic-chemistry.org These reactions are valuable for the construction of acyloin and related structures. The stereochemical outcome of these additions can often be predicted and controlled by considering the steric environment of both the dithiane nucleophile and the carbonyl electrophile.
Table 3: Products from the Reaction of Protected 2-Lithio-1,3-dithiane-2-ethanol with Electrophiles
| Electrophile | Intermediate Structure | Final Product after Deprotection |
| Ethylene (B1197577) oxide | 2-(2-Hydroxyethyl)-2-(2-hydroxyethyl)-1,3-dithiane | 1,4-Dihydroxybutan-2-one |
| Propylene oxide | 2-(2-Hydroxypropyl)-2-(2-hydroxyethyl)-1,3-dithiane | 1,4-Dihydroxypentan-2-one |
| Acetaldehyde | 2-(1-Hydroxyethyl)-2-(2-hydroxyethyl)-1,3-dithiane | 1,3-Dihydroxybutan-2-one |
| Acetone | 2-(1-Hydroxy-1-methylethyl)-2-(2-hydroxyethyl)-1,3-dithiane | 1,3-Dihydroxy-3-methylbutan-2-one |
Conjugate Additions, including Stereoselective Nitroalkene Additions
The anion of 1,3-dithiane derivatives, acting as an acyl anion equivalent, can participate in conjugate addition reactions. A significant application of this reactivity is the stereoselective addition to nitroalkenes, a powerful method for forming carbon-carbon bonds and constructing complex, functionalized molecules.
Research has demonstrated an efficient organocatalytic methodology for the stereoselective addition of 2-carboxythioester-1,3-dithiane derivatives to various nitroalkenes. rsc.orgrsc.org This reaction serves as a formal catalytic stereoselective conjugate addition of a glyoxylate (B1226380) anion synthon. rsc.org When a 2-S-trifluoroethyl carboxy-thioester-1,3-dithiane is reacted with substituted nitroalkenes in the presence of a cinchona-derived bifunctional catalyst, γ-nitro-β-aryl-α-keto esters are produced in high yields and with excellent enantioselectivity, reaching up to 92% enantiomeric excess (ee). rsc.org
The reaction is typically performed under mild conditions, often in toluene (B28343) at or below room temperature. rsc.org The choice of catalyst is crucial, with quinine-based thiourea (B124793) derivatives showing high efficacy. rsc.org The scope of the reaction is broad, accommodating nitrostyrenes with both electron-donating and electron-withdrawing substituents, consistently yielding products with good to excellent enantioselectivities. rsc.org These products are valuable intermediates, as the dithiane group can be removed and the nitro group reduced to furnish other important compounds, such as the GABAB receptor agonist baclofen. rsc.orgrsc.org
| Nitroalkene Substituent (Ar) | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Temperature (°C) |
|---|---|---|---|
| Phenyl | 71 | 87 | 25 |
| Phenyl | 65 | 92 | 0 |
| 4-Nitrophenyl | 85 | 88 | 25 |
| 4-Chlorophenyl | 70 | 90 | 0 |
| 4-Methoxyphenyl | 68 | 89 | 0 |
| 2-Chlorophenyl | 72 | 70 | 25 |
Functional Group Transformations of the Dithiane and Ethanol (B145695) Moieties
The 1,3-dithiane ring and the ethanol side chain in this compound can undergo a variety of selective transformations, allowing for the unmasking of the original carbonyl functionality or conversion into other useful groups.
The cleavage of the 1,3-dithiane ring to regenerate the parent carbonyl compound is a critical step in its application as a protecting group. asianpubs.orgnih.govorganic-chemistry.orguwindsor.ca This transformation, often referred to as dethioacetalization, can be achieved using a wide array of reagents, generally involving oxidative or hydrolytic methods. nih.govarkat-usa.org
Mechanistic Insights: The mechanism of deprotection is highly dependent on the reagents used. For instance, photodeprotection in the presence of a thiapyrylium sensitizer (B1316253) proceeds via an electron transfer from the dithiane to the triplet sensitizer. acs.orgnih.gov This generates a dithiane radical cation that undergoes rapid, unimolecular C-S bond cleavage. acs.orgnih.gov Subsequent steps involve the superoxide (B77818) anion, which is crucial for driving the deprotection reaction to completion, as evidenced by the requirement of oxygen for good yields and the inhibition of the reaction by p-benzoquinone. acs.orgnih.gov
Reagent Diversity: A vast number of reagents have been developed for the deprotection of 1,3-dithianes, each with its own advantages regarding mildness, selectivity, and efficiency. These methods can be broadly categorized:
Metal-Based Reagents: Historically, toxic heavy metal salts like mercury(II) nitrate (B79036) trihydrate were used for rapid and high-yielding deprotection, even in the solid state. nih.gov Other metal-based systems include ferric nitrate on silica (B1680970) gel, silver nitrate with iodine, and thallium(III) nitrate. sci-hub.setandfonline.com
Halogen-Based Reagents: N-halosuccinimides (e.g., NBS) are effective for oxidative hydrolysis. arkat-usa.org Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] have been used for efficient solvent-free deprotection at room temperature. arkat-usa.org
Oxidative Reagents: A variety of other oxidizing agents are effective, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), o-iodoxybenzoic acid (IBX), and bis(trifluoroacetoxy)iodobenzene. organic-chemistry.orgsci-hub.se Systems like hydrogen peroxide activated by an iodine catalyst also provide a mild and chemoselective option. organic-chemistry.org
Acid-Based Reagents: While dithianes are stable to many acidic conditions, certain systems like polyphosphoric acid (PPA) mixed with acetic acid can facilitate deprotection under mild thermal conditions. asianpubs.org
| Reagent/System | Conditions | Key Features | Reference |
|---|---|---|---|
| Hg(NO₃)₂·3H₂O | Solid-state, grinding, RT, 1-4 min | Fast, high yield, solvent-free | nih.gov |
| Fe(NO₃)₃·9H₂O / Silica gel | Hexane, 65°C, 3-30 min | Heterogeneous, simple work-up | tandfonline.com |
| NBS, TBBDA, or PBBS | Solvent-free, RT | Mild, efficient, fast | arkat-usa.org |
| DDQ | Photochemical or thermal | Can be selective for dithianes over dithiolanes | sci-hub.se |
| Polyphosphoric Acid / Acetic Acid | 20-45°C, 3-8 h | Mild, inexpensive, non-toxic | asianpubs.org |
| Thiapyrylium / Light / O₂ | Photochemical | Mechanistically distinct, involves radical cations | acs.orgnih.gov |
The 1,3-dithiane ring and the hydroxyl group can be selectively reduced to provide further synthetic utility.
Dithiane Ring Reduction: The most common method for the complete reduction of the dithiane group to a methylene (B1212753) (CH₂) group is desulfurization using Raney Nickel. uwindsor.camasterorganicchemistry.com This reaction, often performed in an alcohol solvent like ethanol, effectively hydrogenolyzes both C-S bonds. This transformation provides an alternative to the Wolff-Kishner or Clemmensen reductions for converting a carbonyl group (via its dithiane derivative) into a methylene group. masterorganicchemistry.com
The sulfur atoms of the 1,3-dithiane ring can be oxidized to form sulfoxides and sulfones. These transformations can be performed with high levels of stereocontrol, generating valuable chiral synthons.
Asymmetric oxidation of 1,3-dithiane derivatives can yield chiral sulfoxides. acs.org For instance, the oxidation of ester derivatives of 1,3-dithiane-2-carboxylates using modified Sharpless or Kagan oxidation protocols [e.g., cumene (B47948) hydroperoxide (CHP), diethyl tartrate (DET), and Ti(OiPr)₄] can produce monosulfoxides with high enantioselectivity (80-95% ee). acs.org
Further oxidation can lead to the formation of bis-sulfoxides. acs.org The stereochemistry of this second oxidation can also be controlled. Oxidation of 1,3-dithiane with reagents like meta-chloroperoxybenzoic acid (MCPBA) or sodium periodate (B1199274) (NaIO₄) tends to favor the formation of the more stable trans-1,3-dithiane 1,3-dioxide over the cis isomer. rsc.org The high enantio- and diastereoselectivity achieved in these oxidations makes the resulting chiral sulfoxides and bis-sulfoxides useful as chiral acyl anion equivalents in asymmetric synthesis. acs.org
The 1,3-dithiane ring system can undergo ring expansion and rearrangement reactions under specific conditions to form larger heterocyclic structures or other rearranged products.
One notable transformation is the oxidative ring expansion of 2-alkylidene-1,3-dithianes. Treatment of these substrates with lead tetraacetate [Pb(OAc)₄] can induce a ring transformation to produce 3-alkyl-1,4-dithiepan-2-ones, expanding the six-membered ring to a seven-membered ring. oup.com
Acid-induced rearrangements have also been observed, particularly with α-hydroxy-1,3-dithianes (structures closely related to this compound). researchgate.net When treated with acid, secondary α-hydroxy-1,3-dithianes can rearrange to form α-thioketones. In contrast, related tertiary alcohols may undergo elimination to yield dithioketene ketals. researchgate.net Furthermore, under visible-light photoredox conditions in the presence of a specific base, 1,3-dithianes can undergo a unique oxidative rearrangement to form disulfide-linked-dithioesters. chemrxiv.org
Catalytic Roles and Organocatalytic Applications
Derivatives of 1,3-dithiane are not only substrates but can also be key components in catalytic systems, particularly in the field of organocatalysis.
As detailed in section 5.2.4, chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, are highly effective in promoting the asymmetric conjugate addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. rsc.orgrsc.orgresearchgate.net In this system, the catalyst activates both the dithiane nucleophile and the nitroalkene electrophile. The thiourea moiety of the catalyst is believed to activate the nitroalkene through hydrogen bonding, while the basic tertiary amine of the cinchona alkaloid deprotonates the acidic C-2 proton of the dithiane, generating the nucleophilic species in a stereocontrolled environment. researchgate.net This dual activation model accounts for the high yields and enantioselectivities observed in these reactions, highlighting a sophisticated application of 1,3-dithiane derivatives within an organocatalytic framework. rsc.orgrsc.org
Advanced Synthetic Applications in Complex Molecule and Natural Product Total Synthesis
Role as a Chiral Auxiliary in Asymmetric Synthesis
The direct use of 1,3-Dithiane-2-ethanol as a chiral auxiliary in asymmetric synthesis is not extensively documented. In a typical chiral auxiliary-based synthesis, a chiral molecule is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. However, the more common strategy involving dithianes for asymmetric synthesis utilizes a non-chiral dithiane, such as the lithiated anion of 1,3-dithiane (B146892), which then reacts with a substrate already containing a chiral director, or in the presence of a chiral ligand.
For instance, a widely employed strategy is the asymmetric addition of 2-lithio-1,3-dithianes to chiral electrophiles like N-sulfinyl imines or N-phosphonyl imines. In these reactions, the stereoselectivity is induced by the chiral auxiliary attached to the imine, not by the dithiane moiety itself. The dithiane acts as a nucleophilic building block, and the resulting adducts are α-amino-1,3-dithianes with high diastereomeric purity. nih.gov
While this compound is not the primary source of chirality in these examples, the concept illustrates the potential for developing derivatives of this compound that could function as chiral auxiliaries. The terminal hydroxyl group could be tethered to a known chiral controller, which could then influence the stereochemical outcome of reactions at the C2 position of the dithiane ring. Such an application remains a subject for future research and development in the field of asymmetric synthesis.
Strategic Intermediate for Carbohydrate Derivatives and Other Complex Scaffolds
The functionalized nature of this compound makes it a valuable strategic intermediate for the synthesis of complex molecular scaffolds, including carbohydrate derivatives and mimetics. The dithiane moiety serves as a masked carbonyl group, which is stable under a variety of reaction conditions, while the ethanol (B145695) side chain provides a reactive site for elongation and further functionalization.
In the realm of carbohydrate chemistry, dithiane-protected synthons are instrumental. The synthesis of C-linked disaccharides and their mimetics, which are of significant therapeutic interest, often involves the coupling of a carbohydrate-derived electrophile with a nucleophilic carbon species. nih.gov A lithiated 1,3-dithiane derivative can serve as such a nucleophile. Although direct examples starting from this compound are not prevalent in the literature, its structure is well-suited for this purpose. The hydroxyl group could be used to link the dithiane moiety to a carbohydrate scaffold before its use as a nucleophile, or it could be modified post-coupling to introduce additional functionality.
The synthesis of multivalent carbohydrate mimetics, which are potent inhibitors of biological targets like L-selectin, represents another area where this compound could be a useful intermediate. nih.gov These complex molecules often consist of polyol end groups attached to a central core via linker units. The dithiane portion of this compound can be envisioned as a precursor to a functionalized linker or a core component after deprotection and further transformation.
Integration into Convergent and Linear Synthesis Strategies
The total synthesis of complex natural products often relies on either linear or convergent strategies. In a linear synthesis, the molecule is assembled in a step-by-step fashion. In a convergent synthesis, different fragments of the molecule are synthesized independently and then coupled together at a late stage. chemrxiv.org The use of 1,3-dithiane derivatives as key building blocks is well-established in both approaches due to their stability and predictable reactivity. researchgate.netuwindsor.ca
This compound, with its dual functionality, is an ideal candidate for a building block in both linear and convergent syntheses.
Linear Synthesis: In a linear approach, the ethanol moiety can be functionalized or extended in the early steps of a synthesis. For example, it could be oxidized to an aldehyde for a Wittig reaction or converted to a leaving group for a substitution reaction. The dithiane ring would be carried through several synthetic steps as a protecting group for a latent carbonyl, which can be unmasked at a later stage to reveal a ketone or an aldehyde for further elaboration.
Convergent Synthesis: In a convergent strategy, this compound can be incorporated into one of the fragments to be coupled. The hydroxyl group provides a point of attachment for coupling reactions, such as esterification or etherification, to link the dithiane-containing fragment with another part of the target molecule. The dithiane itself can be lithiated to act as a nucleophilic fragment in a C-C bond-forming coupling reaction. The successful application of a convergent fragment coupling approach has been demonstrated in the total synthesis of complex diterpenoids like (+)-Principinol D, highlighting the power of this strategy. chemrxiv.org
The following table summarizes the potential roles of this compound in these synthetic strategies:
| Synthetic Strategy | Role of this compound | Potential Transformations |
|---|---|---|
| Linear Synthesis | Early-stage functionalizable building block | Oxidation of alcohol, conversion to leaving group, chain extension |
| Latent carbonyl protecting group | Deprotection to ketone/aldehyde in late stages | |
| Convergent Synthesis | Precursor to a molecular fragment | Functionalization of the alcohol for fragment coupling (e.g., esterification) |
While specific, published total syntheses employing this compound as a key fragment are not abundant, its structural features align well with the demands of modern, complex molecule synthesis, suggesting its potential for future applications in this field.
Organometallic Chemistry and Coordination Complexes of 1,3 Dithiane 2 Ethanol
Ligand Properties and Metal Complexation Studies
1,3-Dithiane-2-ethanol possesses two potential donor sites for coordination to a metal center: the oxygen atom of the hydroxyl group and one of the sulfur atoms of the dithiane ring. This dual functionality allows it to potentially act as a bidentate ligand, forming a chelate ring with a metal ion. The stability of such a chelate complex would be influenced by the size of the resulting ring. Coordination involving one sulfur atom and the hydroxyl oxygen would lead to the formation of a six-membered ring, a size known to form stable complexes.
While direct studies on the metal complexation of this compound are scarce, research on structurally similar ligands provides some insight. For instance, studies on 2-(1,3,5-dithiazinan-5-yl)ethanol (B122696) have shown that it coordinates to aluminum through its nitrogen and oxygen atoms. This suggests that heteroatoms within a cyclic structure, in combination with a pendant alcohol group, can effectively chelate metal ions. By analogy, it is plausible that this compound would coordinate to transition metals through one of its sulfur atoms and the deprotonated oxygen of the ethanol (B145695) group, forming a stable six-membered chelate ring.
The nature of the sulfur and oxygen donor atoms suggests that this compound would be a versatile ligand, capable of coordinating to a variety of hard, soft, and borderline metal ions according to Hard and Soft Acids and Bases (HSAB) theory. The soft sulfur atom would favor coordination with soft metal ions like Pd(II), Pt(II), and Hg(II), while the hard oxygen atom would prefer hard metal ions such as Cr(III), Fe(III), and Co(III). Borderline metals like Cu(II), Ni(II), and Zn(II) could interact with both donor atoms.
Influence of Steric and Electronic Effects on Coordination Geometry and Stability
The coordination geometry and stability of metal complexes containing this compound would be significantly influenced by both steric and electronic factors.
Steric Effects:
Electronic Effects:
General principles of coordination chemistry suggest that the stability of the metal-ligand bond is a balance between these steric and electronic contributions. For instance, while a bulky ligand might sterically hinder the approach of other molecules, it can also stabilize low-coordination number complexes. Similarly, strong electron donation from the ligand can stabilize higher oxidation states of the metal.
Catalytic Applications of Metal-Dithiane Complexes in Organic Transformations
While there is no specific information on the catalytic applications of metal complexes derived from this compound, the broader field of transition metal catalysis with sulfur-containing ligands offers a basis for speculation. Metal-sulfur complexes are known to be active in various catalytic processes.
Given the structural features of this compound, its metal complexes could potentially be explored as catalysts in reactions such as:
C-C Coupling Reactions: The well-established role of 1,3-dithianes in forming carbon-carbon bonds in organic synthesis could be translated into catalytic systems. A metal complex of this compound might facilitate novel coupling reactions by activating the C-H bond at the 2-position of the dithiane ring.
Oxidation and Reduction Reactions: The sulfur atoms in the dithiane ring can undergo oxidation, suggesting that the corresponding metal complexes could be involved in redox catalysis. The alcohol functionality could also participate in oxidation or dehydrogenation reactions.
Polymerization: Some transition metal complexes with bidentate ligands are known to catalyze polymerization reactions. The chelate effect of this compound could provide the necessary stability for a catalytically active metal center.
Biological Activities and Applications in Medicinal Chemistry Research
Antiviral Properties and Mechanistic Hypotheses
A comprehensive search of scientific literature and databases reveals no studies reporting on the antiviral properties of 1,3-Dithiane-2-ethanol. Consequently, there are no published mechanistic hypotheses regarding its potential antiviral action. Research on the antiviral activities of sulfur-containing heterocycles has been documented for other related structures, such as thietane (B1214591) and thiadiazole derivatives. For instance, certain 2′-spirothietane uridine (B1682114) derivatives have demonstrated activity against a range of viruses, including Hepatitis C Virus (HCV), Dengue virus (DENV), Chikungunya virus (CHIKV), and Sindbis virus (SINV). These findings, however, are specific to the thietane ring system and cannot be directly extrapolated to the 1,3-dithiane (B146892) scaffold of this compound. Without experimental data, any discussion of antiviral properties or mechanisms for this compound would be purely speculative and scientifically unfounded.
Role in Drug Discovery and Development
The role of this compound in drug discovery and development is currently undefined in the scientific literature. There is no evidence to suggest that this specific compound has been utilized as a lead compound, a pharmacophore, or a building block in any reported drug discovery program. The 1,3-dithiane functional group is a staple in the synthesis of natural products and other complex molecules, some of which may have biological activity. However, the focus of these synthetic reports is on the chemical transformations facilitated by the dithiane group, rather than its intrinsic biological effects. Therefore, at present, this compound does not have a recognized role in the field of drug discovery and development.
Structure-Activity Relationship (SAR) Studies for this compound Analogs and Derivatives
Consistent with the absence of reported biological activity for the parent compound, there are no published Structure-Activity Relationship (SAR) studies for analogs and derivatives of this compound. SAR studies are contingent upon the identification of a biological activity for a lead compound, which then allows for systematic structural modifications to understand how these changes impact the observed activity. Without an initial discovery of a biological effect for this compound, the foundational basis for conducting SAR studies is absent.
Q & A
Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity of derivatives via LC-MS. Use molecular docking (AutoDock Vina) to correlate structural features with bioactivity, followed by dose-response studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
